An In-depth Technical Guide to 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid
An In-depth Technical Guide to 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Thio-Compound
In the vast expanse of chemical compounds available for research and development, some molecules are well-trodden territory, their properties and synthesis pathways meticulously documented. Others, like the subject of this guide, 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid , reside in a more specialized niche. While its structural features suggest potential as a chelating agent, a prodrug, or a building block in complex molecular architectures, the publicly available, experimentally validated data for this specific compound is notably sparse.
This guide, therefore, adopts a dual-pronged approach. Firstly, it will present the established factual information for 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid, meticulously collated from available chemical databases. Secondly, in the absence of detailed experimental protocols and comprehensive characterization data, it will leverage established principles of organic chemistry and data from analogous compounds to provide expert insights into its probable synthesis, reactivity, and analytical profile. This approach is designed to equip the discerning researcher with a robust framework for initiating their own investigations into this intriguing molecule.
Section 1: Core Chemical and Physical Properties
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid, with the CAS number 50826-72-7, is a dithiocarboxylic acid derivative.[1] Its structure features a propanoic acid backbone with two acetylthio groups, one at the 3-position and another on a methyl substituent at the 2-position. This unique arrangement of functional groups imparts specific chemical characteristics that are of interest in various research contexts.
Molecular and Physicochemical Data
A summary of the key known and computationally predicted properties of 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid is presented in the table below. It is important to note that much of the available data is computational, and experimental verification is recommended.
| Property | Value | Source |
| CAS Number | 50826-72-7 | [1] |
| Molecular Formula | C₈H₁₂O₄S₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| IUPAC Name | 3-(acetylthio)-2-[(acetylthio)methyl]propanoic acid | |
| Synonyms | 2-Acetylthiomethyl-3-acetylthiopropionic acid; 3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid | [1] |
| Topological Polar Surface Area (TPSA) | 71.44 Ų | [1] |
| logP (Predicted) | 1.2466 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 5 | [1] |
Structural Representation
The two-dimensional structure of 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid is crucial for understanding its reactivity and potential interactions.
Figure 1: 2D structure of 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid.
Section 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The logical starting materials would be 2-(bromomethyl)acrylic acid and thioacetic acid. The synthesis would likely proceed in two key steps:
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Michael Addition: The initial step would involve the conjugate addition of the sulfur nucleophile from thioacetic acid to the α,β-unsaturated system of 2-(bromomethyl)acrylic acid. This reaction is typically base-catalyzed.
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Nucleophilic Substitution: The intermediate from the Michael addition would then undergo a nucleophilic substitution reaction, where a second equivalent of thioacetic acid displaces the bromide ion.
Figure 2: Proposed two-step synthesis of the target compound.
Detailed Hypothetical Experimental Protocol
Disclaimer: The following protocol is hypothetical and has not been experimentally validated. It is intended as a starting point for methods development and should be performed with all appropriate safety precautions by qualified personnel.
Materials:
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2-(Bromomethyl)acrylic acid (1 equivalent)
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Thioacetic acid (2.2 equivalents)
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Triethylamine (2.5 equivalents)
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Dichloromethane (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(bromomethyl)acrylic acid and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of thioacetic acid. The order of addition is crucial to control the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Section 3: Spectroscopic and Analytical Profile
As no experimentally derived spectroscopic data for 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid has been found in the public domain, this section will outline the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern. Key signals would include:
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A singlet for the two acetyl (CH₃) protons.
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Multiplets for the methylene (CH₂) and methine (CH) protons of the propanoic acid backbone.
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A broad singlet for the carboxylic acid proton, the chemical shift of which will be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for:
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The carbonyl carbons of the two acetylthio groups and the carboxylic acid.
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The methyl carbons of the acetyl groups.
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The carbons of the propanoic acid backbone.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of its functional groups:
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A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
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A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
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A strong C=O stretch from the thioester groups, typically around 1690-1710 cm⁻¹.
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C-S stretching vibrations, which are generally weak and appear in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
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High-Resolution Mass Spectrometry (HRMS): This would be the most definitive technique to confirm the elemental composition. The expected [M-H]⁻ or [M+Na]⁺ ions should be observed with high mass accuracy.
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Fragmentation Pattern: The mass spectrum would likely show fragmentation patterns corresponding to the loss of acetyl groups, thioacetyl groups, and the carboxylic acid moiety.
Section 4: Applications and Research Potential
While specific applications for 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid are not documented, its structure suggests several areas of potential utility in research and drug development:
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Prodrug Design: The thioester linkages can be designed to be hydrolyzed in vivo by esterases, releasing a dithiol compound. Dithiols are known for their metal-chelating properties and their ability to interact with biological systems.
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Chelating Agent: The two sulfur atoms and the carboxylic acid group could act as a tridentate ligand for various metal ions. This could be explored in the context of heavy metal detoxification or as a component of metal-based catalysts or imaging agents.
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Cross-linking Agent: The two thioacetyl groups provide handles for further chemical modification, potentially allowing this molecule to be used as a cross-linker in polymer chemistry or bioconjugation.
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Intermediate in Organic Synthesis: This compound could serve as a versatile building block for the synthesis of more complex sulfur-containing molecules, including novel pharmaceutical candidates.
Section 5: Safety and Handling
Specific safety data for 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid is not available. However, based on the functional groups present, the following precautions should be taken:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Corrosivity: As a carboxylic acid, it is likely to be corrosive to skin and eyes. Avoid direct contact.
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Thio Compounds: Thio-compounds can have unpleasant odors and may be toxic. Handle with care to avoid inhalation or ingestion.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. It is recommended to store this compound under an inert atmosphere to prevent hydrolysis of the thioester groups.
Section 6: Conclusion and Future Directions
3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid represents a molecule with intriguing structural features that suggest a range of potential applications. However, the current lack of comprehensive experimental data underscores the need for further fundamental research. Future work should focus on:
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Developing and optimizing a reliable synthetic protocol.
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Thoroughly characterizing the compound using modern analytical techniques.
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Investigating its properties as a chelating agent, a potential prodrug, and a building block in organic synthesis.
This technical guide provides a foundational understanding of this compound, bridging the gap between available data and the practical needs of researchers. It is our hope that this document will stimulate further investigation into the chemical properties and potential applications of 3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid.
